molecular formula C26H30IO2P B14508404 (1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide CAS No. 62835-98-7

(1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide

Cat. No.: B14508404
CAS No.: 62835-98-7
M. Wt: 532.4 g/mol
InChI Key: YLVANFNPTZSLOS-UHFFFAOYSA-M
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Description

(1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide is a chemical compound with the molecular formula C26H30IO2P. It is known for its unique structure, which includes a phosphonium ion bonded to a triphenyl group and an ethoxy-oxohexyl group. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide, followed by the introduction of the ethoxy-oxohexyl group. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high purity and consistency, which is crucial for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: It can be reduced to yield simpler phosphonium compounds.

    Substitution: The ethoxy-oxohexyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce simpler phosphonium salts.

Scientific Research Applications

Chemistry

In chemistry, (1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for developing new synthetic pathways.

Biology

In biological research, this compound is used to study cellular processes and molecular interactions. Its ability to interact with biological molecules makes it a useful tool for probing cellular mechanisms and pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its reactivity and stability make it a candidate for drug development and delivery systems.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide involves its interaction with molecular targets through its phosphonium ion. The compound can form stable complexes with various molecules, influencing their reactivity and stability. The pathways involved in its action depend on the specific application and the molecular targets it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide
  • (1-Ethoxy-1-oxobutan-2-yl)triphenylphosphonium chloride

Uniqueness

(1-Ethoxy-1-oxohexan-2-yl)(triphenyl)phosphanium iodide is unique due to its longer alkyl chain and the presence of an iodide ion. This structure provides distinct reactivity and stability compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

CAS No.

62835-98-7

Molecular Formula

C26H30IO2P

Molecular Weight

532.4 g/mol

IUPAC Name

(1-ethoxy-1-oxohexan-2-yl)-triphenylphosphanium;iodide

InChI

InChI=1S/C26H30O2P.HI/c1-3-5-21-25(26(27)28-4-2)29(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24;/h6-20,25H,3-5,21H2,1-2H3;1H/q+1;/p-1

InChI Key

YLVANFNPTZSLOS-UHFFFAOYSA-M

Canonical SMILES

CCCCC(C(=O)OCC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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